molecular formula H4N+ B1203442 Ammonium CAS No. 14798-03-9

Ammonium

Cat. No.: B1203442
CAS No.: 14798-03-9
M. Wt: 18.039 g/mol
InChI Key: QGZKDVFQNNGYKY-UHFFFAOYSA-O
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Description

Ammonium is a polyatomic cation with the chemical formula NH₄⁺ . It is formed by the protonation of ammonia (NH₃) and is a key component in various biological and chemical processes. This compound is a crucial source of nitrogen for many living organisms and plays a significant role in the global nitrogen cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

In the laboratory, ammonium can be prepared by heating an this compound salt, such as this compound chloride (NH₄Cl), with a strong alkali like sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). The reaction is as follows: [ 2 \text{NH}_4\text{Cl} + \text{Ca(OH)}_2 \rightarrow \text{CaCl}_2 + 2 \text{H}_2\text{O} + 2 \text{NH}_3 ]

Industrial Production Methods

Industrially, this compound is produced using the Haber process, which involves the direct combination of nitrogen (N₂) and hydrogen (H₂) in the presence of a catalyst under high pressure and temperature . This method is highly efficient and widely used for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ammonium undergoes various types of chemical reactions, including:

    Acid-Base Reactions: this compound acts as a weak acid and can donate a proton to form ammonia.

    Substitution Reactions: this compound salts can react with strong bases to release ammonia gas.

Common Reagents and Conditions

    Acids: this compound reacts with acids to form this compound salts.

    Bases: Strong bases like NaOH can decompose this compound salts to release ammonia gas.

Major Products

Scientific Research Applications

Ammonium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a buffer solution.

    Biology: Plays a crucial role in nitrogen metabolism and is used in the preparation of biological samples.

    Medicine: Utilized in the formulation of certain medications and as an expectorant in cough syrups.

    Industry: Employed in the production of fertilizers, explosives, and synthetic fibers .

Mechanism of Action

Ammonium exerts its effects primarily through its role in maintaining acid-base balance in the body. The kidney uses this compound in place of sodium to combine with fixed anions, helping to maintain acid-base homeostasis. Additionally, this compound can increase acidity by increasing hydrogen ion concentrations .

Comparison with Similar Compounds

Similar Compounds

    Ammonia (NH₃): A neutral molecule that exists as a gas at room temperature.

    Quaternary Ammonium Compounds: Permanently positively charged compounds with rich reactivity.

Differences and Uniqueness

Properties

IUPAC Name

azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N/h1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKDVFQNNGYKY-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043974
Record name Ammonia ion (NH4+)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

18.039 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.2 mg/mL at 20 °C
Record name Ammonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041827
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14798-03-9, 15194-15-7, 92075-50-8
Record name Ammonium
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Record name Ammonium cation
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Record name Amidogen, ion(1+)
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Record name Nitrogen tetrahydride
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Record name Ammonia ion (NH4+)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMMONIUM CATION
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Record name Ammonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Aspartase (L-aspartate ammonia-lyase, E.C. 4.3.1.1) catalyzes the reversible deamination of L-aspartic acid to yield fumarate and ammonium ions (or salts). This deamination reaction is represented by the Formula I: ##STR1##
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Synthesis routes and methods II

Procedure details

To a suspension of 3(5-methylcarbamoyl-pyridin-2-yl)propionic acid hydrochloride (0.26 g, 1.06 mmol) in dichloromethane (20 mL) was added ethyldiisopropylamine (0.74 mL, 4.26 mmol), the solution was stirred for 5 min, and then 2-amino-N-(2,4-dichloro-3-(((2-methoxy-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-4-yl)oxy)methyl)phenyl)-N-methylacetamide (0.5 g, 1.0 mmol) was added followed by HOBT (0.135 g, 1.0 mmol) and EDCI (0.28 mL, 1.59 mmol). The reaction mixture was then stirred overnight at room temperature and partitioned in dichloromethane (100 mL) and a saturated solution of NaHCO3 (100 mL). Organic layer was separated, dried (MgSO4) and concentrated to give oil, which was purified by flash chromatography using a mixture of dichloromethane- and a 5% ammonium solution in methanol (9:1) to give 6-(3-((2-((2,4-dichloro-3-(((2-methoxy-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-4-yl)oxy)methyl)phenyl)(methyl)amino)-2-oxoethyl)amino)-3-oxopropyl)-N-methylnicotinamide as foam. LCMS (APCI) 690 (M+); 1HNMR (400 MHz, MeOD) δ 2.60 (t, 2H), 3.07 (s, 3H), 3.19 (t, 2H), 3.20 (s, 3H), 3.32-3.69 (dd, 2H), 4.01 (s, 3H), 5.19 (s, 2H), 5.46 (dd, 2H), 6.71-8.74 (m, 12H)
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0.26 g
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2-amino-N-(2,4-dichloro-3-(((2-methoxy-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-4-yl)oxy)methyl)phenyl)-N-methylacetamide
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0.5 g
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0.135 g
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0.28 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A culture of strain CEL 2052 (ATCC 39636), growing continuously on 20 mM glucose and 8.5 mM nitrate, is induced with toluene in the absence of ammonium ions. 2-Hydroxymuconic semialdehyde is observed to accumulate rapidly at a rate which would produce 0.082 g/gdw/hr of picolinic acid if excess ammonium ions had been present. Instead, growth is inhibited immediately and the culture washes out at a dilution rate of 0.12 hr-1.
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